molecular formula C13H7Cl3O B1296987 3,4,4'-Trichlorobenzophenone CAS No. 33093-42-4

3,4,4'-Trichlorobenzophenone

Cat. No. B1296987
CAS RN: 33093-42-4
M. Wt: 285.5 g/mol
InChI Key: WGEYEANIOWFMGC-UHFFFAOYSA-N
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Description

3,4,4’-Trichlorobenzophenone, also known as (4-chlorophenyl) (3,4-dichlorophenyl)methanone, is a chemical compound with the molecular formula C13H7Cl3O . It is used in various chemical reactions due to its unique properties .


Synthesis Analysis

The synthesis of 3,4,4’-Trichlorobenzophenone involves a series of chemical reactions. In one method, a solution of 3,4-dichlorobenzotrifluoride in 1,2-dichlorobenzene is added to an aluminum chloride slurry. The reaction mixture is stirred for several hours at room temperature and then heated .


Molecular Structure Analysis

The molecular structure of 3,4,4’-Trichlorobenzophenone is characterized by the presence of a benzophenone core with three chlorine atoms attached at the 3, 4, and 4’ positions . The compound has a molecular weight of 285.5 g/mol . The InChI code for this compound is 1S/C13H7Cl3O/c14-10-4-1-8 (2-5-10)13 (17)9-3-6-11 (15)12 (16)7-9/h1-7H .

Scientific Research Applications

Adsorption and Environmental Remediation

  • Polyethyleneterephthalate (PET) Based Activated Carbon: Research by László & Szűcs (2001) investigated the use of a predominantly microporous activated carbon produced from PET for adsorption of phenols from aqueous solutions. This study is relevant for environmental remediation, particularly in water treatment, highlighting the potential use of materials like 3,4,4'-Trichlorobenzophenone in adsorption processes (László & Szűcs, 2001).

Chemical Synthesis and Reagents

  • Recyclable Hypervalent Iodine(III) Reagent: Thorat, Bhong, & Karade (2013) developed a new recyclable hypervalent iodine(III) reagent for chlorination and oxidation reactions. This research demonstrates the application of chlorinated compounds, similar in structure to 3,4,4'-Trichlorobenzophenone, in the synthesis of various organic compounds, which can be a critical aspect in pharmaceutical and material sciences (Thorat, Bhong, & Karade, 2013).

Biomedical Research

  • Chlorogenic Acid Pharmacology: While not directly related to 3,4,4'-Trichlorobenzophenone, research by Naveed et al. (2018) on Chlorogenic Acid (CGA) provides insight into the pharmacological effects of phenolic compounds. This can shed light on the potential biomedical applications of structurally related compounds like 3,4,4'-Trichlorobenzophenone (Naveed et al., 2018).

properties

IUPAC Name

(4-chlorophenyl)-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEYEANIOWFMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343068
Record name 3,4,4'-Trichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4'-Trichlorobenzophenone

CAS RN

33093-42-4
Record name 3,4,4'-Trichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WO George, DV Hassid… - Organic Mass Spectrometry, 1971 - Wiley Online Library
The mass spectra of all three monochloro‐, seven of the dichloro‐ and two of the trichloro‐substituted benzophenones are reported. The major fragments in the spectra are due to α‐…
Number of citations: 9 onlinelibrary.wiley.com
M Porcs-Makkay, A Komáromi, G Lukács, G Simig - Tetrahedron, 2008 - Elsevier
Intramolecular competition of variously substituted phenyl rings of benzophenone ketals in lithiation reactions proved to be a useful tool to study both ortho-directing ability and long-…
Number of citations: 13 www.sciencedirect.com

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